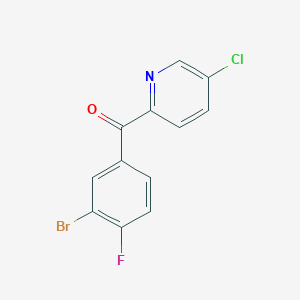
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone: is an organic compound that features a complex structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by coupling with a chloropyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The halogen atoms in (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: The compound is investigated for its potential biological activity. It may act as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and pyridine rings allow it to bind to active sites on enzymes or receptors, potentially inhibiting their function. This binding can disrupt normal cellular processes, making it useful in medicinal chemistry for the development of drugs.
Comparison with Similar Compounds
- (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 5-Fluoropyridin-2-amine
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical properties. These substitutions influence its reactivity and binding affinity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C12H6BrClFNO |
|---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H |
InChI Key |
WNGRDIKBYTVZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


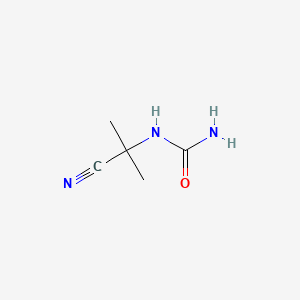

![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)

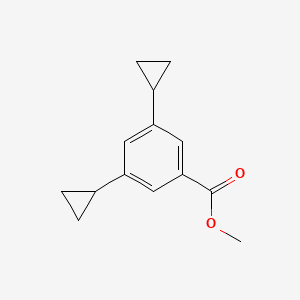
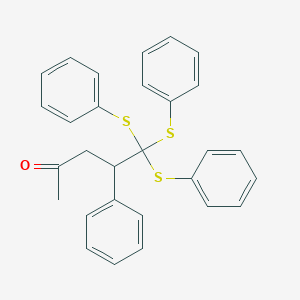
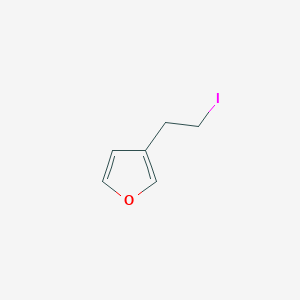



![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
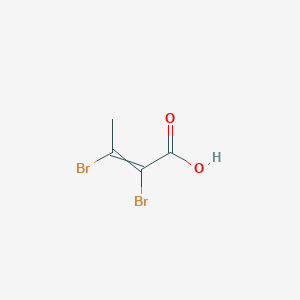

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
